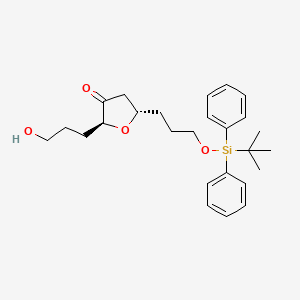
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one is a complex organic compound featuring a dihydrofuran ring substituted with tert-butyldiphenylsilyl and hydroxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Dihydrofuran Ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Substituents: The hydroxypropyl and tert-butyldiphenylsilyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The tert-butyldiphenylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols or alkanes.
Scientific Research Applications
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-(3-((Tert-butyldimethylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
- (2S,5S)-5-(3-((Trimethylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
Uniqueness
The presence of the tert-butyldiphenylsilyl group in (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one imparts unique steric and electronic properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H36O4Si |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(2S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-hydroxypropyl)oxolan-3-one |
InChI |
InChI=1S/C26H36O4Si/c1-26(2,3)31(22-13-6-4-7-14-22,23-15-8-5-9-16-23)29-19-11-12-21-20-24(28)25(30-21)17-10-18-27/h4-9,13-16,21,25,27H,10-12,17-20H2,1-3H3/t21-,25-/m0/s1 |
InChI Key |
HKSOALVKWYWRNE-OFVILXPXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3CC(=O)[C@@H](O3)CCCO |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(=O)C(O3)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


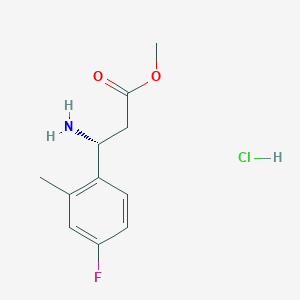
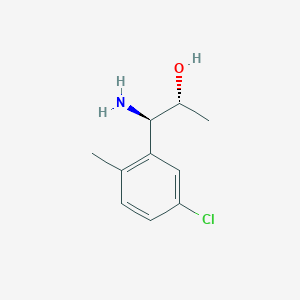
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
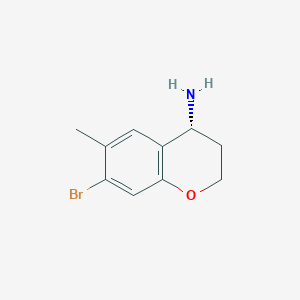
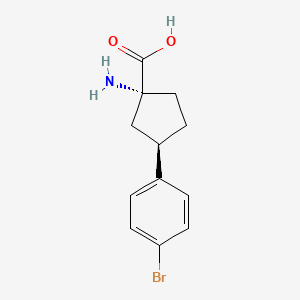
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
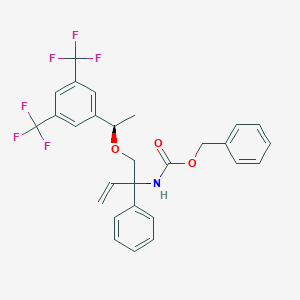
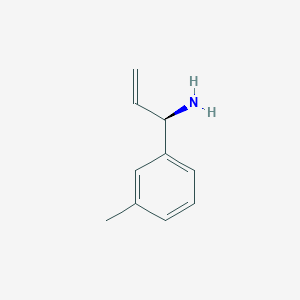
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)

![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
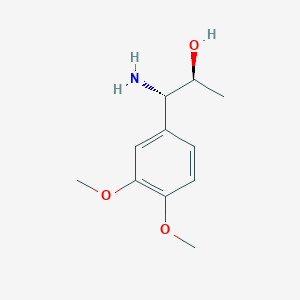
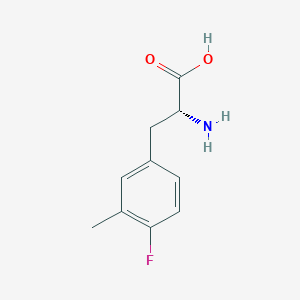
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
